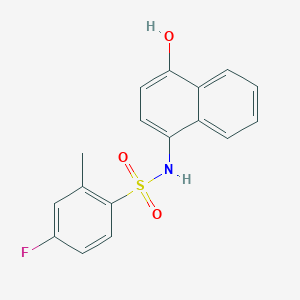
4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as FNH and has been synthesized using different methods. FNH has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
FNH has been shown to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is necessary for the survival and growth of cancer cells. FNH has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can potentially lead to the development of new therapies for Alzheimer's disease.
Biochemical and Physiological Effects:
FNH has been shown to have no significant adverse effects on the body. However, it has been shown to inhibit the activity of carbonic anhydrase IX and acetylcholinesterase, which can potentially lead to changes in the body's pH and neurotransmitter levels, respectively.
实验室实验的优点和局限性
One of the advantages of using FNH in lab experiments is its high purity and yield. Additionally, FNH has been shown to be stable under various conditions, making it a suitable starting material for the synthesis of various compounds. However, one of the limitations of using FNH is its high cost, which can limit its use in large-scale experiments.
未来方向
FNH has shown potential in various fields, including cancer research, enzyme inhibition, and drug discovery. Future research can focus on the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, research can focus on the development of new therapies for Alzheimer's disease based on the inhibition of acetylcholinesterase. Further studies can also explore the potential of FNH as a starting material for the synthesis of new compounds with potential pharmaceutical applications.
合成方法
FNH has been synthesized using different methods. One of the most common methods is the reaction of 4-hydroxynaphthalen-1-amine with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base. This method yields FNH with a high yield and purity. Other methods include the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-hydroxy-1-naphthylamine in the presence of a base and the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-hydroxy-1-naphthaldehyde in the presence of a reducing agent.
科学研究应用
FNH has been studied for its potential in various fields, including cancer research, enzyme inhibition, and drug discovery. FNH has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This inhibition can potentially lead to the development of new cancer therapies. FNH has also been studied for its potential as an enzyme inhibitor in the treatment of Alzheimer's disease. Additionally, FNH has been used as a starting material for the synthesis of various compounds with potential pharmaceutical applications.
属性
分子式 |
C17H14FNO3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H14FNO3S/c1-11-10-12(18)6-9-17(11)23(21,22)19-15-7-8-16(20)14-5-3-2-4-13(14)15/h2-10,19-20H,1H3 |
InChI 键 |
HCSXMNBZMJNQDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O |
规范 SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
